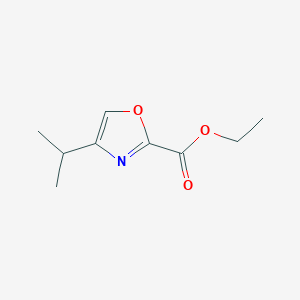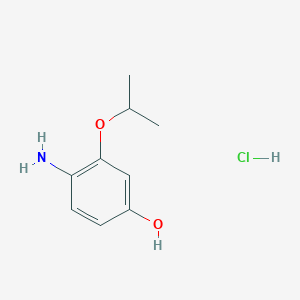![molecular formula C10H4O3S2 B1445906 Ditieno[3,2-c:2',3'-e]oxepina-4,6-diona CAS No. 1043023-52-4](/img/structure/B1445906.png)
Ditieno[3,2-c:2',3'-e]oxepina-4,6-diona
Descripción general
Descripción
Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione is a chemical compound with the molecular formula C10H4O3S2 . It appears as a white to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione involves several steps . The process begins with the reaction of compound 1 with n-BuLi in diethyl ether at -78°C, followed by the bubbling of dry CO2 into the reaction mixture. The resulting diacid is then stirred in acetic anhydride at reflux to yield Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione .Molecular Structure Analysis
The IUPAC name for Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione is 8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione . The SMILES representation of the molecule is C1=CSC2=C1C(=O)OC(=O)C3=C2SC=C3 .Physical And Chemical Properties Analysis
Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione has a melting point of 263°C . It is a solid at 20°C and should be stored under inert gas . The compound is sensitive to moisture .Aplicaciones Científicas De Investigación
Celdas Solares Orgánicas
Ditieno[3,2-c:2',3'-e]oxepina-4,6-diona se utiliza en la síntesis de polímeros conjugados alternantes donador-aceptor y donador-donador. Estos polímeros se han caracterizado por sus propiedades ópticas y térmicas, y sus propiedades electroquímicas se han evaluado para determinar su idoneidad en las células solares orgánicas .
Transistores de Película Delgada Orgánicos
Se han sintetizado derivados de this compound y se han empleado como semiconductores orgánicos moleculares pequeños para transistores de película delgada orgánicos . Estos compuestos exhibieron buena estabilidad térmica y diferentes temperaturas de fusión en función de los diferentes grupos laterales .
Dispositivos Electrónicos Orgánicos
This compound se puede utilizar como una capa activa con alta movilidad de carga y estabilidad ambiental para el desarrollo de dispositivos electrónicos orgánicos .
Celdas Solares Totalmente Polimericas
Equipos de investigadores han reportado copolímeros fotovoltaicos de tipo n basados en naftaleno diimida (NDI) conectados a tiofeno y this compound a través de un puente π-tiofeno útil en la fabricación de células solares totalmente poliméricas .
Materiales de Resistencia a la Corrosión
Los polímeros conjugados, que pueden incluir this compound, se han aplicado como materiales potenciales en la resistencia a la corrosión .
Sensores Amperométricos
Los polímeros conjugados, incluido el this compound, también se han utilizado en el desarrollo de sensores amperométricos .
Safety and Hazards
Propiedades
IUPAC Name |
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O3S2/c11-9-5-1-3-14-7(5)8-6(2-4-15-8)10(12)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYLGZFYCTMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC(=O)C3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1043023-52-4 | |
| Record name | Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)


![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)



